REACTION_CXSMILES
|
C(O)(=[O:3])C.OO.C(OO)(=O)C.[Br:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[CH:19]=[N:18][CH:17]=[CH:16]2>O>[Br:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[CH:19]=[N+:18]([O-:3])[CH:17]=[CH:16]2
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0.389 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CN=CC2=CC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to ca. half the volume
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with CH2Cl2 (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated aqueous NaHCO3 (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave an oil
|
Type
|
CUSTOM
|
Details
|
Azeotroping with PhMe (×3)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=C[N+](=CC2=CC1)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |